1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine is an organic compound classified under the piperazine family. This compound features a piperazine ring that is substituted with a 3-bromophenyl group and a methyl group. Its chemical structure allows for various interactions, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 1781545-53-6 and has been explored for its potential therapeutic applications, particularly in the development of antipsychotic and antidepressant drugs.
The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine typically involves a multi-step process:
Industrial production often employs large-scale bromination and alkylation reactions, optimized for high yield and purity. Continuous flow reactors and advanced purification techniques are commonly used to enhance efficiency and reduce by-products.
The molecular formula of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine is C13H16BrN2O. The structure consists of:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, NMR data may reveal distinct chemical shifts corresponding to the hydrogen atoms in various environments within the molecule .
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine can undergo several types of chemical reactions:
Common reagents used include sodium azide or thiourea for substitution reactions, while oxidizing agents like hydrogen peroxide are employed for oxidation processes. Reduction can be achieved using lithium aluminum hydride or palladium on carbon.
The mechanism of action for 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine moiety allows for modulation of neurotransmitter systems, which is crucial in developing therapeutic agents aimed at treating psychiatric disorders.
Data from biological studies indicate that compounds with similar structures often exhibit affinity for serotonin and dopamine receptors, suggesting that this compound may influence mood regulation and cognitive functions .
Relevant analyses such as Infrared (IR) spectroscopy can provide insights into functional groups present in the molecule, while High-Performance Liquid Chromatography (HPLC) can assess purity levels .
1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine has several significant applications in scientific research:
This compound exemplifies how structural modifications can lead to diverse applications across medicinal chemistry and organic synthesis.
The synthesis of 1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine (CAS: 1308596-49-7, MW: 299.21 g/mol) employs both convergent and linear strategies, with convergent approaches demonstrating superior efficiency. The retrosynthetic analysis decomposes the target molecule into two key intermediates: the piperazine core (4-methylpiperazine) and the bromophenoxy ethyl fragment (1-(2-bromoethoxy)-3-bromobenzene). This division enables independent optimization of each segment before final assembly [2] [4].
A validated two-step sequence begins with O-alkylation of 3-bromophenol with 1,2-dibromoethane, producing 1-(2-bromoethoxy)-3-bromobenzene. Critical to this step is maintaining a 3–5-fold excess of dibromoethane to suppress symmetrical byproduct formation (e.g., 1,2-bis(3-bromophenoxy)ethane), historically responsible for limiting yields to ≤35% [1] [3]. Subsequent N-alkylation with 4-methylpiperazine in polar aprotic solvents (DMF or acetonitrile) delivers the target compound. The reaction exhibits significant temperature dependence: at 25°C, conversion plateaus at 65% after 24 hours, while at 80°C, >95% conversion occurs within 6 hours [3] [8].
Alternative routes via Mitsunobu chemistry enable direct etherification between 3-bromophenol and N-(2-hydroxyethyl)-4-methylpiperazine using triphenylphosphine and diethyl azodicarboxylate (DEAD). While atom-efficient, this method generates stoichiometric hydrazine byproducts, complicating purification and reducing practicality for scale-up [1] [6].
Table 1: Comparative Analysis of Synthetic Routes to 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine
Synthetic Approach | Key Intermediate | Yield Range | Major Byproducts | Scale-up Feasibility |
---|---|---|---|---|
Linear (Dibromoethane) | 1-(2-Bromoethoxy)-3-bromobenzene | 50–65% | Bis-alkylated ethers | Moderate (requires excess dibromoethane) |
Convergent (Piperazine + Bromoether) | 4-Methylpiperazine | 84–92% | Tertiary amine salts | High (easy purification) |
Mitsunobu Reaction | N-(2-Hydroxyethyl)-4-methylpiperazine | 70–78% | Hydrazine derivatives | Low (byproduct removal challenging) |
Catalysis significantly enhances the efficiency of C–N bond formation between bromophenoxy fragments and piperazine cores. Palladium-catalyzed amination using BrettPhos or XantPhos ligands enables coupling under mild conditions (70–90°C). This method achieves yields >90% with low catalyst loading (0.5–2 mol%), even with sterically hindered bromophenoxy precursors [3] [5]. The mechanism involves oxidative addition of the bromoether to Pd(0), followed by coordination of the piperazine nitrogen and reductive elimination [3].
Copper-mediated Ullmann-Goldberg reactions offer a cost-effective alternative, utilizing CuI/L-proline systems in DMSO at 100°C. Though avoiding precious metals, these reactions suffer from extended reaction times (24–48 hours) and moderate yields (60–75%) due to homocoupling byproducts [5] [8]. Recent advances employ microwave irradiation (150°C, 30 min) to boost copper-catalyzed yields to 85%, making this approach increasingly competitive [8].
Solvent selection critically influences reaction kinetics and selectivity. Polar aprotic solvents like DMF or NMP optimize nucleophilicity of the piperazine nitrogen, while ethereal solvents (THF, dioxane) favor Pd-catalyzed paths. Notably, protic solvents (e.g., ethanol) induce decomposition pathways above 60°C [3] [8].
Table 2: Catalyst and Solvent Effects on Ether-Amine Coupling Efficiency
Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd(OAc)₂/XantPhos | Dioxane | 90 | 12 | 92 | Tolerance to steric hindrance |
CuI/L-Proline | DMSO | 100 | 24 | 68 | Low cost, no precious metals |
CuI/DMEDA (MW) | Toluene | 150 | 0.5 | 85 | Rapid reaction under microwave |
None (Uncatalyzed) | DMF | 80 | 48 | 45 | Simplicity, no metal residues |
Sustainable synthesis focuses on three key areas: solvent substitution, atom economy improvement, and waste minimization. Eco-friendly solvents like ethanol-water mixtures (4:1 v/v) effectively replace DMF in N-alkylation steps, reducing environmental impact while maintaining yields (88% vs. 92% in DMF). Supercritical carbon dioxide (scCO₂) demonstrates promise for Mitsunobu chemistry, facilitating triphenylphosphine oxide removal without chromatography [6] [8].
Atom-economical etherification leverages cyclic carbonate derivatives of 4-methylpiperazine. Ring-opening with 3-bromophenol in the presence of Cs₂CO₃ (50°C, 6h) directly yields the target compound with water as the sole byproduct. This approach achieves 85% atom utilization compared to 45% in classical alkylation routes [6] [8].
Bromophenoxy precursor synthesis benefits from catalytic bromination using H₂O₂/NaBr systems instead of molecular bromine. This eliminates corrosive HBr waste while maintaining regioselectivity (>98% para-bromination) [6]. Flow chemistry implementations enable precise residence time control (2–5 minutes), suppressing dibrominated byproducts to <1% [6] [8].
Table 3: Green Metrics Comparison for Target Compound Synthesis
Green Metric | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Process Mass Intensity (PMI) | 87 | 32 | 63% reduction |
E-factor (kg waste/kg product) | 56 | 18 | 68% reduction |
Atom Economy (final step) | 67% | 92% | 37% increase |
Renewable Solvent Proportion | 0% | 100% | Complete replacement |
Energy Consumption (kWh/mol) | 48 | 22 | 54% reduction |
Purification challenges stem from three primary impurities: residual 3-bromophenol (polar), bis-alkylated piperazine (non-polar), and hydrohalide salts. Countercurrent chromatography (CCC) with heptane/ethyl acetate/methanol/water (5:5:4:1 v/v) systems resolves these effectively, achieving >99.5% purity with 92% recovery [2] [8]. This outperforms silica gel chromatography, which typically yields 85–90% recovery due to compound adsorption.
Crystallization optimization reveals ethanol as the optimal solvent. Slow cooling (0.5°C/min) from reflux to 4°C produces monoclinic crystals with low solvent inclusion (<0.1% w/w). Seeding at 50°C suppresses oiling-out phenomena common in piperazine derivatives. This process delivers 98.5% purity at 78% recovery [2] [8].
Yield enhancement strategies focus on stoichiometry control:
Final purity validation employs reverse-phase HPLC (C18 column, 10mM NH₄OAc in MeOH/H₂O gradient) with UV detection at 254 nm, confirming impurities ≤0.15% [2].
Table 4: Yield Optimization Parameters and Outcomes
Parameter Optimized | Standard Condition | Optimized Condition | Yield Impact | Purity Impact |
---|---|---|---|---|
Piperazine:Bromoether Ratio | 1:1 | 1:1.05 | +14% yield | No change |
Temperature Profile | Isothermal 80°C | Gradient 60→100°C | +8% yield | Reduced degradation |
Acid Scavenger | None | PS-DIEA resin | +12% yield | +0.3% purity |
Reaction Concentration | 0.5 M | 1.2 M | +6% yield | -0.2% purity (manageable) |
Catalyst Loading (Pd) | 5 mol% | 1.5 mol% | No yield loss | Reduced metal residues |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1